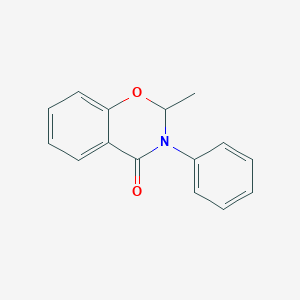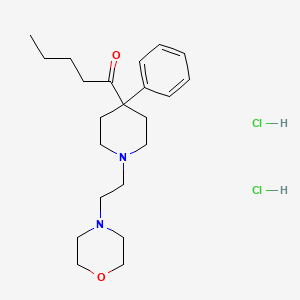
3,3'-(1,3-Dioxodisiloxane-1,3-diyl)dipropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-(1,3-Dioxodisiloxane-1,3-diyl)dipropanoic acid: is an organosilicon compound characterized by the presence of a dioxodisiloxane core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(1,3-Dioxodisiloxane-1,3-diyl)dipropanoic acid typically involves the reaction of siloxane precursors with appropriate carboxylic acid derivatives. One common method involves the use of 1,3-dichlorodisiloxane and propanoic acid under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the siloxane bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods, including distillation and crystallization, are employed to ensure the quality of the final product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the silicon centers, leading to the formation of silanol groups.
Reduction: Reduction reactions can convert the siloxane bonds to silane bonds, altering the compound’s properties.
Substitution: The carboxylic acid groups can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of silanol derivatives.
Reduction: Production of silane-containing compounds.
Substitution: Generation of various substituted siloxane derivatives.
科学研究应用
Chemistry:
- Used as a precursor in the synthesis of advanced materials, including polymers and resins.
- Acts as a building block in the preparation of organosilicon compounds with tailored properties.
Biology:
- Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Medicine:
- Explored for applications in medical devices and implants, leveraging its unique structural properties.
Industry:
- Utilized in the production of coatings, adhesives, and sealants, where its chemical stability and flexibility are advantageous.
作用机制
The mechanism of action of 3,3’-(1,3-Dioxodisiloxane-1,3-diyl)dipropanoic acid involves interactions at the molecular level, particularly with silicon-oxygen bonds. These interactions can influence the compound’s reactivity and stability. The molecular targets and pathways involved include the formation and cleavage of siloxane bonds, which are central to its chemical behavior.
相似化合物的比较
- 3,3’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropanoic acid
- 3,3’-(1,3-Phenylene)dipropanoic acid
- 1,3-Dioxanes and 1,3-Dioxolanes
Uniqueness:
- The presence of the dioxodisiloxane core distinguishes 3,3’-(1,3-Dioxodisiloxane-1,3-diyl)dipropanoic acid from other similar compounds.
- Its unique structural features confer specific reactivity patterns and potential applications that are not observed in other related compounds.
属性
CAS 编号 |
20526-40-3 |
|---|---|
分子式 |
C6H10O7Si2 |
分子量 |
250.31 g/mol |
IUPAC 名称 |
3-[[2-carboxyethyl(oxo)silyl]oxy-oxosilyl]propanoic acid |
InChI |
InChI=1S/C6H10O7Si2/c7-5(8)1-3-14(11)13-15(12)4-2-6(9)10/h1-4H2,(H,7,8)(H,9,10) |
InChI 键 |
QCBGYKRBRJKQEJ-UHFFFAOYSA-N |
规范 SMILES |
C(C[Si](=O)O[Si](=O)CCC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


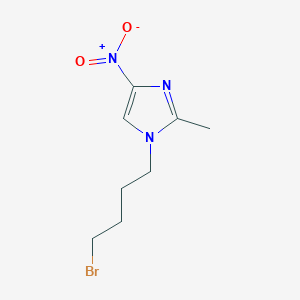
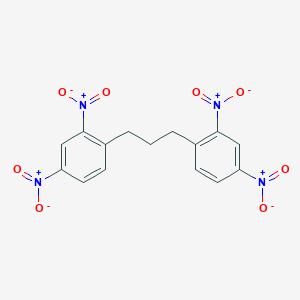
![(E)-1-(4-Ethoxyphenyl)-N-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14699536.png)

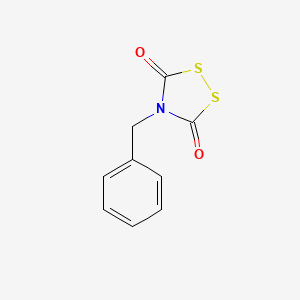

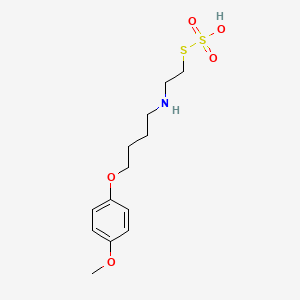
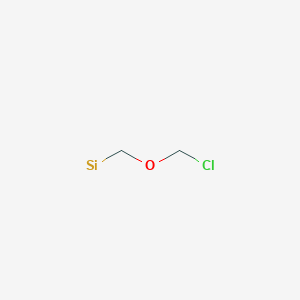
![3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole](/img/structure/B14699581.png)

